Mercury;nickel

Intermetallic thermodynamics Phase stability DFT materials screening

Mercury;nickel (HgNi, CAS 62712-31-6) is a binary 1:1 intermetallic compound with molecular formula HgNi and molecular weight 259.29 g/mol. It adopts the Tetraauricupride structure type, crystallizing in the tetragonal P4/mmm space group with lattice parameters a = 4.22 Å and c = 3.14 Å, and exhibits a characteristic Ni–Hg bond length of 2.73 Å.

Molecular Formula HgNi
Molecular Weight 259.29 g/mol
CAS No. 62712-31-6
Cat. No. B15452042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury;nickel
CAS62712-31-6
Molecular FormulaHgNi
Molecular Weight259.29 g/mol
Structural Identifiers
SMILES[Ni].[Hg]
InChIInChI=1S/Hg.Ni
InChIKeyLSQSZWHJXWRJID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury;nickel (CAS 62712-31-6): Procurement-Relevant Identity, Phase Purity, and Baseline Characteristics


Mercury;nickel (HgNi, CAS 62712-31-6) is a binary 1:1 intermetallic compound with molecular formula HgNi and molecular weight 259.29 g/mol [1]. It adopts the Tetraauricupride structure type, crystallizing in the tetragonal P4/mmm space group with lattice parameters a = 4.22 Å and c = 3.14 Å, and exhibits a characteristic Ni–Hg bond length of 2.73 Å [2]. DFT-calculated properties from the Materials Project indicate a computed density of 13.74 g/cm³, a formation energy of 0.219 eV/atom above the convex hull, a zero band gap (metallic conductor), and non-magnetic ordering with a final magnetic moment of approximately 0.002–0.005 μB [3]. HgNi forms spontaneously as a single-phase binary amalgam at room temperature over an extended period (approximately 2 years) and can also be produced via electrochemical amalgamation or powder-metallurgical routes from nickel amalgams [4][5].

Why HgNi (CAS 62712-31-6) Cannot Be Interchanged with Other Hg–M Intermetallics or Neighboring Ni–Hg Stoichiometries


The Hg–Ni binary system forms at least three distinct intermetallic phases—HgNi (1:1), NiHg₄ (1:4), and Ni₃Hg (3:1)—each possessing different crystal structures, thermodynamic stabilities, and physical properties [1][2]. Simple stoichiometric substitution or the use of a generic 'nickel amalgam' without phase verification introduces risk of unintended performance variation. For example, the formation energy of HgNi (0.219 eV/atom, P4/mmm tetraauricupride) differs by a factor of approximately 8× from that of NiHg₄ (0.027 eV/atom, Im-3m cubic), indicating markedly different thermodynamic driving forces for compound formation and decomposition [2][3]. Furthermore, nickel amalgams exhibit a well-characterized diamagnetic-to-ferromagnetic transition at 225°C that is absent in cobalt or iron amalgams under the same conditions, making magnetic behavior a phase-sensitive discriminator [4]. These differences are not cosmetic; they directly impact electrochemical stability, thermal response, and mechanical integrity in end-use applications.

Quantitative Differential Evidence for Mercury;nickel (CAS 62712-31-6) vs. Closest Analogs and In-Class Candidates


Formation Energy Above Hull: HgNi vs. NiHg₄ vs. Ni₃Hg — Thermodynamic Stability Ranking

Among the three well-characterized Ni–Hg intermetallic phases, HgNi (1:1) exhibits a formation energy of 0.219 eV/atom, which is significantly higher than that of the mercury-rich phase NiHg₄ at 0.027 eV/atom and comparable to the nickel-rich phase Ni₃Hg at 0.197 eV/atom [1][2][3]. A higher energy above hull indicates lower thermodynamic stability relative to decomposition into elemental Hg and Ni, implying that HgNi is more reactive and more readily decomposed under thermal or electrochemical driving forces than NiHg₄.

Intermetallic thermodynamics Phase stability DFT materials screening

Crystal Structure and Bonding Geometry: HgNi (Tetraauricupride) vs. NiHg₄ (Cubic) vs. Ni₃Hg (Hexagonal)

HgNi crystallizes in the Tetraauricupride (L1₀) structure type with tetragonal P4/mmm symmetry, lattice parameters a = 4.22 Å and c = 3.14 Å, and a uniform Ni–Hg bond length of 2.73 Å with each Ni coordinated by 8 equivalent Hg atoms in a body-centered cubic geometry [1][2]. In contrast, NiHg₄ adopts a cubic Im-3m structure with shorter Ni–Hg bonds of 2.68 Å, while Ni₃Hg crystallizes in the hexagonal P6₃/mmc space group with Ni–Hg bonds of 2.67–2.69 Å and exhibits extensive Ni–Ni bonding (2.49–2.85 Å) not present in the 1:1 phase [3][4]. The Tetraauricupride structure type is shared with AuCu and related noble-metal intermetallics, distinguishing HgNi from other mercury-transition-metal compounds such as HgCo or HgFe, which adopt different structure types [5].

Crystallography Intermetallic structure type Phase identification

Electrochemical Hydrogen Overpotential Advantage of Nickel-Based Mercury Film Electrode vs. Other Metal Substrates

The nickel-based mercury film electrode (Ni-MFE), whose interfacial chemistry involves HgNi intermetallic formation at the Ni–Hg boundary, exhibits a hydrogen overpotential that is higher than that of mercury film electrodes fabricated on other metal substrates (e.g., Pt, Au, Cu), and is sufficient to obtain quantitative anodic stripping voltammetry (ASV) peaks for lead and cadmium [1][2]. With the Ni-MFE, detection limits of 5×10⁻¹⁰–10⁻⁷ M for Pb(II) and 2×10⁻¹⁰–10⁻⁷ M for Cd(II) are achieved, with relative standard deviations of 11% and 12%, respectively—performance comparable to that of an in situ mercury-plated glassy carbon electrode [1]. In contrast, mercury deposited on Mo or stainless steel forms island-like droplets with no hydrogen overpotential advantage, and mercury on Pb or Zn forms stable amalgams without a metallic mercury surface layer, rendering them unsuitable for ASV [2].

Anodic stripping voltammetry Mercury film electrode Trace metal analysis

Ni-MFE Operational Stability: 50 Uses Over 300 Hours with Unchanged ASV Peak Response

The mercury film on a nickel-based mercury film electrode (Ni-MFE) is stable both mechanically and chemically: anodic stripping voltammetry peaks obtained at a Ni-MFE that had been used fifty times within 300 hours after its preparation were identical to those obtained at the freshly prepared electrode [1]. This level of operational longevity is attributed to the formation of a stable HgNi intermetallic compound layer at the nickel–mercury interface, which anchors the mercury film and prevents mechanical delamination or chemical dissolution [2]. This stability contrasts with mercury films on substrates such as Mo or stainless steel, where mercury forms non-adherent island-like droplets, and with Pb or Zn substrates, where mercury is fully consumed by amalgam formation [2].

Electrode durability Mercury film stability Sensor lifetime

Diamagnetic-to-Ferromagnetic Transition at 225°C: A Unique Thermal-Magnetic Signature of Nickel Amalgams

Nickel amalgams, including HgNi, exhibit a distinctive and irreversible diamagnetic-to-ferromagnetic transition at approximately 225°C, accompanied by a marked permanent change in electrical resistance [1][2]. At low temperatures, nickel amalgams are diamagnetic with no trace of ferromagnetism; once heated above 225°C, they acquire pronounced and permanent ferromagnetic properties that persist upon cooling [1]. This behavior is unique to nickel amalgams among the iron-group metal amalgams—iron and cobalt amalgams are ferromagnetic at all temperatures and can be magnetically concentrated, whereas nickel amalgams require thermal activation to become ferromagnetic [1][3]. The computed magnetic moment of the stoichiometric HgNi phase is 0.002–0.005 μB (non-magnetic ordering), confirming that the ferromagnetism in nickel amalgams arises from phase-segregated nickel clusters formed above the transition temperature rather than from the intermetallic compound itself [4].

Magnetic phase transition Amalgam characterization Thermal analysis

Density Differentiation: HgNi (13.74 g/cm³) vs. NiHg₄ (12.09 g/cm³) Enables Phase Discrimination by Pycnometry

DFT-calculated bulk crystalline density provides a practical, non-spectroscopic method for distinguishing HgNi from its neighboring Ni–Hg phases. HgNi (1:1) has a computed density of 13.74 g/cm³, while the mercury-rich phase NiHg₄ has a substantially lower density of 12.09 g/cm³ [1][2]. This difference of 1.65 g/cm³ (approximately 13.6% relative) is readily resolvable by helium pycnometry or Archimedes' method, offering a simple quality control check for phase purity without requiring XRD instrumentation. The density of Ni₃Hg has not been explicitly tabulated in the Materials Project, but its higher nickel content predicts an intermediate or higher density than HgNi.

Density measurement Phase purity verification Quality control

Evidence-Backed Application Scenarios for Mercury;nickel (CAS 62712-31-6) Based on Quantified Differential Performance


Nickel-Substrate Mercury Film Electrodes for Ultra-Trace Pb and Cd Determination by ASV

The Ni-MFE, whose interfacial HgNi intermetallic layer is central to its performance, is the recommended mercury film electrode substrate for anodic stripping voltammetry of heavy metals. It delivers a hydrogen overpotential higher than Pt-, Au-, or Cu-based MFEs, enabling quantitative detection of Pb(II) down to 5×10⁻¹⁰ M and Cd(II) down to 2×10⁻¹⁰ M with RSDs of 11–12% [1]. Its mercury film remains mechanically and chemically stable for 50 measurement cycles over 300 hours without signal degradation [1]. This electrode is explicitly recommended over glassy carbon, Pt, Au, Mo, and stainless steel substrates for trace-level Pb and Cd analysis in environmental and industrial water monitoring [2].

Phase-Pure HgNi as a Precursor for Nickel Powder Production via Mercury Distillation

The relatively high formation energy of HgNi (0.219 eV/atom vs. 0.027 eV/atom for NiHg₄) indicates that the 1:1 phase decomposes more readily under thermal treatment, making it a kinetically favorable precursor for producing sub-micron nickel powders by low-temperature mercury distillation [3][4]. The powder metallurgical route from nickel amalgam to ultrafine nickel powder has been demonstrated, and the phase identity of the starting intermetallic directly influences particle size distribution and residual mercury content [4]. Procurement of phase-verified HgNi rather than generic 'nickel amalgam' ensures predictable decomposition behavior and powder characteristics.

Thermal-Magnetic Switch or Sensor Material Exploiting the 225°C Diamagnetic–Ferromagnetic Transition

Nickel amalgams exhibit a unique, irreversible diamagnetic-to-ferromagnetic transition at approximately 225°C, a behavior not observed in iron or cobalt amalgams, which are ferromagnetic at all temperatures [5][6]. The DFT-calculated non-magnetic ground state of stoichiometric HgNi (magnetic moment ~0.005 μB) confirms that the ferromagnetism arises from thermally induced nickel cluster formation above the transition [3]. This irreversible thermal-magnetic switching behavior enables applications as a one-time thermal history indicator or temperature-threshold sensor, where the procurement of compositionally verified HgNi ensures a consistent transition temperature and magnetic response.

Intermetallic Bonding Agent for Fluxless Metal Joining of Nickel-Containing Assemblies

HgNi belongs to a class of mercury–noble-metal intermetallic compounds that have been patented for fluxless intermetallic bonding of metals, leveraging the ability of mercury to form mechanically robust, thermally and electrically conductive bonds between nickel, copper, gold, silver, or palladium surfaces without flux or binder [7]. The Tetraauricupride crystal structure of HgNi (P4/mmm, shared with AuCu) indicates an ordered intermetallic bonding arrangement that contributes to bond integrity [8]. In this application, the specific stoichiometry (1:1 Hg:Ni) determines the liquidus temperature and wetting behavior, making phase-controlled procurement essential for reproducible joining process parameters.

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